2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1-yl]ethanol involves multiple steps. The starting material is typically a phenothiazine derivative, which undergoes a series of reactions including nitration, reduction, and alkylation to introduce the trifluoromethyl group and other substituents .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, and the reactions are carried out in specialized reactors to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1-yl]ethanol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses in treating mental health disorders.
Industry: Used in the production of pharmaceutical formulations and as an impurity standard in quality control.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets in the brain. It primarily acts on dopamine receptors, inhibiting dopamine activity, which helps in reducing symptoms of schizophrenia. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine pathways .
Comparison with Similar Compounds
Similar Compounds
Fluphenazine: The parent compound, used as an antipsychotic medication.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: A related compound with similar pharmacological effects.
Uniqueness
2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1-yl]ethanol is unique due to the presence of the trifluoromethyl group, which enhances its pharmacological activity and stability. This makes it a valuable compound in both research and clinical settings .
Properties
Molecular Formula |
C22H26F3N3O5S |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
2-[4-[3-[5,5-dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3O5S/c23-22(24,25)17-6-7-21-19(16-17)26(18-4-1-2-5-20(18)34(21,32)33)8-3-9-27(30)10-12-28(31,13-11-27)14-15-29/h1-2,4-7,16,29H,3,8-15H2 |
InChI Key |
ZLOLBDWVVYHJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F)[O-])(CCO)[O-] |
Origin of Product |
United States |
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